4-Vinylbenzoic acid

Catalog No.
S575125
CAS No.
1075-49-6
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylbenzoic acid

CAS Number

1075-49-6

Product Name

4-Vinylbenzoic acid

IUPAC Name

4-ethenylbenzoic acid

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H,10,11)

InChI Key

IRQWEODKXLDORP-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(=O)O

Synonyms

4-Ethenylbenzoic Acid; 4-Carboxystyrene; p-Carboxystyrene; NSC 176003;

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Vinylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176003. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Vinylbenzoic acid (4-VBA) is a bifunctional aromatic monomer that combines a polymerizable styrene-type vinyl group with a reactive carboxylic acid moiety . In industrial and advanced laboratory settings, it is primarily procured as a functional comonomer, a cross-linking agent, and a precursor for specialized macromolecules . The presence of the aromatic ring provides enhanced thermal stability, hydrophobicity, and π-π interaction capabilities compared to aliphatic unsaturated acids. Consequently, 4-VBA is a critical raw material in the synthesis of non-aqueous battery binders, emulsifier-free carboxylated polystyrene microspheres, molecularly imprinted polymers (MIPs), and polymerizable metal-organic frameworks (MOFs) .

Generic substitution of 4-Vinylbenzoic acid with standard aliphatic monomers (like acrylic acid) or unfunctionalized aromatics (like styrene) routinely fails in application-critical workflows. While styrene offers similar polymerization kinetics and hydrophobicity, it lacks the carboxylic acid group required for metal coordination, hydrogen bonding, and surface functionalization [1]. Conversely, acrylic acid provides the necessary carboxylate functionality but lacks the aromatic ring; this absence fundamentally alters the polymer's solubility profile and mechanical rigidity. For example, in battery binder manufacturing, poly(acrylic acid) is strictly water-soluble, forcing the use of aqueous slurries that can degrade moisture-sensitive silicon anodes [2]. The aromatic backbone of 4-VBA shifts the solubility to allow processing in anhydrous solvents like N-Methyl-2-pyrrolidone (NMP), making it non-interchangeable for advanced non-aqueous formulations [2].

Non-Aqueous Slurry Compatibility for Silicon Anode Binders

In the formulation of binders for silicon-graphite composite electrodes, the choice of monomer dictates the permissible processing solvents. Poly(acrylic acid) (PAA) is a standard binder but is restricted to aqueous processing, which can cause hydrolysis and degradation of sensitive battery components. Re-engineering the binder using 4-Vinylbenzoic acid produces Poly(4-vinylbenzoic acid) (P4VBA), which incorporates hydrophobic benzene rings [1]. This structural difference makes P4VBA highly soluble in anhydrous 1-methyl-2-pyrrolidinone (NMP), enabling completely water-free slurry processing. Furthermore, cells fabricated with P4VBA demonstrate higher initial and average capacities, alongside superior capacity retention, compared to those using the PAA baseline [1].

Evidence DimensionSolvent compatibility and cell capacity retention
Target Compound DataP4VBA (soluble in anhydrous NMP; yields higher capacity retention)
Comparator Or BaselinePAA (water-soluble; incompatible with anhydrous NMP slurries)
Quantified DifferenceP4VBA enables 100% water-free NMP processing while delivering higher average capacities than PAA.
ConditionsSi/graphite composite electrode fabrication and cycling.

Procurement of 4-VBA is essential for battery manufacturers requiring non-aqueous processing environments for moisture-sensitive next-generation anodes.

Surface Carboxyl Density in Emulsifier-Free Polymerization

Manufacturing carboxylated polystyrene microspheres typically requires added surfactants, which can interfere with downstream biomedical or analytical assays. When 4-Vinylbenzoic acid is used as a comonomer with styrene in an emulsifier-free batch emulsion polymerization, it polymerizes faster than styrene and acts as a reactive stabilizer [1]. The hydrophobic aromatic ring anchors the monomer into the growing polymer particle, while the carboxylic acid group orients at the particle-water interface. This mechanism produces a surface carboxyl density that is significantly higher than what can be achieved with classically adsorbed surfactants or more hydrophilic aliphatic acids like acrylic acid, which tend to partition differently in the aqueous phase [1].

Evidence DimensionSurface carboxyl density and particle stabilization
Target Compound Data4-Vinylbenzoic acid (anchors firmly, yields high surface carboxyl density without external emulsifier)
Comparator Or BaselineClassically adsorbed surfactants / Acrylic acid (lower surface density or requires external emulsifiers)
Quantified Difference4-VBA achieves a structurally integrated, higher surface carboxyl density than non-covalent surfactant adsorption.
ConditionsEmulsifier-free batch emulsion polymerization of styrene.

Eliminates the need for external surfactants in microsphere production, ensuring cleaner surfaces for diagnostic and chromatographic applications.

Control of Active Chain Ends in Anionic Living Polymerization

Synthesizing well-defined polymers with precise molecular weights requires strict control over the reactivity of the living polymer chain ends. When comparing protected 4-Vinylbenzoic acid to aliphatic counterparts like (4-vinylphenyl)acetic acid, the extended π-conjugation of the 4-VBA system plays a critical role [1]. The electron-withdrawing effect of the conjugated substituents significantly lowers the nucleophilicity of the resulting living polymers. In contrast, the active chain ends of aliphatic derivatives—lacking direct π-conjugation to the acid site—are highly reactive and basic, complicating the anionic polymerization process [1]. This makes 4-VBA the superior precursor for synthesizing highly controlled, narrow-molecular-weight-distribution functionalized polystyrenes.

Evidence DimensionNucleophilicity and stability of active chain ends
Target Compound Data4-Vinylbenzoic acid derivatives (lowered nucleophilicity via extended π-conjugation)
Comparator Or Baseline(4-vinylphenyl)acetic acid (highly reactive, basic chain ends due to absent π-conjugation)
Quantified Difference4-VBA enables controlled living polymerization with narrow molecular weight distributions (MWDs), whereas the aliphatic analog exhibits problematic, overly basic chain ends.
ConditionsAnionic living polymerization of protected styrene monomers in THF.

Allows polymer chemists to procure a monomer guaranteed to yield precise, well-defined block copolymers with predictable chain lengths.

Non-Aqueous Binders for High-Capacity Silicon Anodes

Directly leveraging its solubility in NMP, 4-VBA is polymerized to create P4VBA binders for silicon-graphite composite electrodes. This application bypasses the moisture-sensitivity issues associated with aqueous PAA binders, improving the cycle life and initial capacity of advanced lithium-ion batteries[1].

Emulsifier-Free Carboxylated Polystyrene Microspheres

4-VBA is utilized as a reactive comonomer in the synthesis of functionalized microspheres for biomedical assays and chromatography. Its ability to self-stabilize the emulsion and provide a high density of surface carboxyl groups eliminates the need for external surfactants, preventing surfactant leaching in sensitive applications [2].

Polymerizable Metal-Organic Frameworks (MOFs)

Acting as an inorganic node linker in metal-organic frameworks, 4-VBA provides a rigid aromatic backbone for MOF structural integrity while leaving the vinyl groups exposed. This enables the post-synthetic integration of the MOF into mixed-matrix membranes or polymer composites[3].

Precision Synthesis of Functional Block Copolymers

Due to the stabilizing effect of its extended π-conjugation on active chain ends, 4-VBA (in its protected forms) is the preferred monomer for anionic living polymerization. It is used to engineer well-defined functional polystyrenes with narrow molecular weight distributions for specialty coatings and nanostructured materials [4].

XLogP3

2.7

LogP

2.18 (LogP)

Melting Point

143.5 °C

UNII

TBU4QT9N3K

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1075-49-6

Wikipedia

4-vinylbenzoic acid

Dates

Last modified: 08-15-2023

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